molecular formula C6H8O3 B590938 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 CAS No. 138167-87-0

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Cat. No. B590938
Key on ui cas rn: 138167-87-0
M. Wt: 130.112
InChI Key: INAXVXBDKKUCGI-ZDOIIHCHSA-N
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Patent
US05412121

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[O:8][C:7]([C:9](OCC)=O)=[C:6]([OH:14])[C:5]=1[OH:15].CBr.Cl>O>[CH3:3][CH:4]1[C:5](=[O:15])[C:6]([OH:14])=[C:7]([CH3:9])[O:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Smiles
CC1=C(C(=C(O1)C(=O)OCC)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
22.8 g
Type
reactant
Smiles
CBr
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over a period of one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
an additional stirring period of two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with methyl t-butyl ether

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1OC(=C(C1=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05412121

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[O:8][C:7]([C:9](OCC)=O)=[C:6]([OH:14])[C:5]=1[OH:15].CBr.Cl>O>[CH3:3][CH:4]1[C:5](=[O:15])[C:6]([OH:14])=[C:7]([CH3:9])[O:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Smiles
CC1=C(C(=C(O1)C(=O)OCC)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
22.8 g
Type
reactant
Smiles
CBr
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over a period of one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
an additional stirring period of two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with methyl t-butyl ether

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1OC(=C(C1=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05412121

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[O:8][C:7]([C:9](OCC)=O)=[C:6]([OH:14])[C:5]=1[OH:15].CBr.Cl>O>[CH3:3][CH:4]1[C:5](=[O:15])[C:6]([OH:14])=[C:7]([CH3:9])[O:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Smiles
CC1=C(C(=C(O1)C(=O)OCC)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
22.8 g
Type
reactant
Smiles
CBr
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over a period of one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
an additional stirring period of two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with methyl t-butyl ether

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1OC(=C(C1=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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